Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride
Overview
Description
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride: is a chemical compound with the molecular formula C6H11ClF3NO2 and a molecular weight of 221.6 g/mol .
Preparation Methods
The synthesis of Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3,3-trifluoropropylamine.
Reaction with Methyl Chloroacetate: The 3,3,3-trifluoropropylamine is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to obtain this compound.
Chemical Reactions Analysis
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their biological activity .
Comparison with Similar Compounds
Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride can be compared with similar compounds such as:
Methyl 3,3,3-trifluoropropionate: This compound has a similar trifluoropropyl group but lacks the amino group, resulting in different chemical properties and reactivity.
Methyl amino(3-fluorophenyl)acetate: This compound contains a fluorophenyl group instead of a trifluoropropyl group, leading to variations in its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(3,3,3-trifluoropropylamino)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)4-10-3-2-6(7,8)9;/h10H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDZYMGBBPAHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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